Bienvenue dans la boutique en ligne BenchChem!

6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide

Physicochemical profiling Drug-likeness Pyrimidine-4-carboxamide SAR

This 6-ethoxy substituted pyrimidine-4-carboxamide sulfonamide is a critical SAR probe for mapping steric/electronic tolerance at the 6-alkoxy position of chemokine receptor (CCR5) and CTPS1 inhibitor pharmacophores. Its intermediate XLogP3 (1.0) and TPSA (119 Ų) make it a balanced starting point for ADME optimization, while the 3-methylsulfonamido phenyl substitution provides a distinct hydrogen-bond donor vector not replicated by 4-sulfamoyl or 6-piperidinyl analogs. Use alongside structurally distinct negative controls to confirm target engagement in thermal shift or chemical proteomics assays.

Molecular Formula C14H16N4O4S
Molecular Weight 336.37
CAS No. 2034580-17-9
Cat. No. B2392561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide
CAS2034580-17-9
Molecular FormulaC14H16N4O4S
Molecular Weight336.37
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)NS(=O)(=O)C
InChIInChI=1S/C14H16N4O4S/c1-3-22-13-8-12(15-9-16-13)14(19)17-10-5-4-6-11(7-10)18-23(2,20)21/h4-9,18H,3H2,1-2H3,(H,17,19)
InChIKeyXRDPNOFNZXZMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide (CAS 2034580-17-9): A Pyrimidine-4-Carboxamide Sulfonamide for Targeted Probe Research


6-Ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide (CAS 2034580-17-9, PubChem CID 91816291) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide sulfonamide class [1]. With a molecular formula of C14H16N4O4S and molecular weight of 336.37 g/mol, this compound features a pyrimidine core substituted with an ethoxy group at the 6-position and a carboxamide linkage to a phenyl ring bearing a methylsulfonamido group at the 3-position [1]. The compound is structurally related to chemokine receptor modulators described in AstraZeneca patent filings and to human CTPS1 inhibitor series, though its specific biological annotation remains limited in the public domain [2][3].

Why Generic Substitution of 6-Ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide (CAS 2034580-17-9) Is Unreliable Without Direct Comparative Data


Pyrimidine-4-carboxamides bearing sulfonamide substituents exhibit steep structure-activity relationships (SAR) in which minor modifications to the 6-alkoxy group, the sulfonamide N-substituent, or the phenyl ring substitution pattern produce order-of-magnitude shifts in target potency and selectivity [1]. Replacement of the ethoxy moiety with a piperidine group alters both hydrogen-bond acceptor capacity and lipophilicity (ΔXLogP3 ~0.5–1.0 units), while shifting the methylsulfonamido group from the 3- to the 4-position of the phenyl ring fundamentally changes the vector of the sulfonamide hydrogen-bond donor, a critical determinant of binding to chemokine receptor or CTPS1 active sites [1][2]. Consequently, generic substitution with even close structural analogs such as 6-methoxy or 6-piperidinyl variants cannot be assumed to preserve target engagement or functional activity without explicit comparative data [2].

Quantitative Differentiation Evidence for 6-Ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide (CAS 2034580-17-9) Versus Structural Analogs


Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area of 6-Ethoxy versus 6-Methoxy and 6-Piperidinyl Analogs

The 6-ethoxy substituent confers a calculated XLogP3 of 1.0 for the target compound, intermediate between the 6-methoxy analog and the 6-piperidinyl analog, with corresponding differences in topological polar surface area (TPSA) and hydrogen-bond acceptor count [1]. This physicochemical positioning is relevant for balancing passive permeability and aqueous solubility in cell-based assays, although no direct experimental logD or permeability data are publicly available for the compound itself [1].

Physicochemical profiling Drug-likeness Pyrimidine-4-carboxamide SAR

Structural Class Assignment: Target Compound Falls Within Patent-Claimed Chemokine Receptor Modulator Space

The target compound maps to the generic Formula I of US Patent US8735413B2 (AstraZeneca), which claims pyrimidine sulfonamides as modulators of chemokine receptor activity, specifically CCR5 and related receptors [1]. In this patent series, representative compounds bearing a 6-alkoxy-pyrimidine-4-carboxamide scaffold with a 3-methylsulfonamidophenyl group demonstrated IC50 values in the range of <100 nM to >10 µM in CCR5 binding assays, depending on the exact substitution pattern [1]. The specific compound (CAS 2034580-17-9) is not individually exemplified with a discrete IC50 value in the patent, placing it as an un-profiled member of a patented pharmacophore class rather than a characterized lead [1].

Chemokine receptor modulation Patent landscape Pyrimidine sulfonamide

Relevance to CTPS1 Inhibitor Pharmacophore: Structural Overlap with a Clinically Pursued Target Class

The compound shares core structural elements (pyrimidine-4-carboxamide linked to a methylsulfonamido-bearing aryl group) with CTPS1 inhibitors described in patent WO2019/211446 (Step Pharma) [1]. In that series, the nature of the 6-substituent on the pyrimidine ring is a critical potency determinant: ethoxy-containing analogs are explicitly claimed and are differentiated from methoxy, cyclopropyl, and amino variants [1]. For the closest exemplified CTPS1 inhibitor chemotype, IC50 values against human CTPS1 range from sub-nanomolar to low micromolar depending on the 6-substituent identity, though CAS 2034580-17-9 itself has not been profiled in this assay [1].

CTPS1 inhibition Immuno-oncology Pyrimidine sulfonamide

Computational Drug-Likeness Profile: Rule-of-Five Compliance and Rotatable Bond Comparison

The target compound exhibits a molecular weight of 336.37 g/mol, TPSA of 119 Ų, 2 hydrogen bond donors, 7 hydrogen bond acceptors, and 6 rotatable bonds, placing it within Lipinski Rule-of-Five compliance [1]. Compared to the 6-piperidinyl analog (MW 375.45, TPSA ~95 Ų, 1 HBD, 8 HBA), the ethoxy compound has higher polar surface area and one additional hydrogen bond donor, which may reduce passive blood-brain barrier penetration relative to the piperidinyl variant [1][2]. This property profile supports the compound's use in peripheral target engagement studies where CNS exclusion is desirable [1].

Drug-likeness ADME prediction Fragment-based design

Recommended Research Application Scenarios for 6-Ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide (CAS 2034580-17-9)


Target Deconvolution Studies at the CCR5-CTPS1 Interface

Due to the compound's structural overlap with both chemokine receptor (CCR5) and CTPS1 inhibitor pharmacophores, it is suited for chemical proteomics or thermal shift assays designed to identify the primary target engaged in cellular models. Procurement for this purpose requires the compound to be used alongside structurally distinct negative control analogs (e.g., 6-piperidinyl or 4-sulfamoyl variants) to control for non-specific binding [1].

Structure-Activity Relationship (SAR) Anchor Point for 6-Alkoxy Pyrimidine-4-Carboxamide Series

The compound serves as a reference point for SAR exploration of the 6-alkoxy position, where systematic variation from methoxy through ethoxy to larger alkoxy groups can map the steric and electronic tolerance of the target binding pocket. Its intermediate XLogP3 (1.0) and TPSA (119 Ų) make it a balanced starting point for further optimization of ADME properties [1].

Peripheral Restriction Control in In Vivo Pharmacodynamic Studies

With a TPSA exceeding 90 Ų and two hydrogen bond donors, the compound is predicted to exhibit limited CNS penetration based on established physicochemical guidelines. This property supports its use as a peripherally restricted control in experiments where CNS-mediated effects must be excluded, provided that experimental confirmation of brain-plasma ratio is obtained [1].

Quote Request

Request a Quote for 6-ethoxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.